Heptatriaconta-6,9,28,31-tetraen-19-ol

Lipid nanoparticle Purity specification Stereochemical integrity

Heptatriaconta-6,9,28,31-tetraen-19-ol (CAS 1169768-28-8), also designated Dlin-MeOH or dilinoleyl methanol, is a synthetic, long-chain unsaturated fatty alcohol with a C37 backbone bearing four conjugated (Z)-configured double bonds at positions 6, 9, 28, and 31 and a secondary hydroxyl group at position 19. It is formally classified in the LIPID MAPS database under fatty alcohols [FA05].

Molecular Formula C37H68O
Molecular Weight 528.9 g/mol
Cat. No. B13679968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptatriaconta-6,9,28,31-tetraen-19-ol
Molecular FormulaC37H68O
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O
InChIInChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3
InChIKeyMXYDYSQZZPJVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptatriaconta-6,9,28,31-tetraen-19-ol (Dlin-MeOH): Procurement-Grade Characterization for Lipid Nanoparticle Intermediate Sourcing


Heptatriaconta-6,9,28,31-tetraen-19-ol (CAS 1169768-28-8), also designated Dlin-MeOH or dilinoleyl methanol, is a synthetic, long-chain unsaturated fatty alcohol with a C37 backbone bearing four conjugated (Z)-configured double bonds at positions 6, 9, 28, and 31 and a secondary hydroxyl group at position 19 . It is formally classified in the LIPID MAPS database under fatty alcohols [FA05] [1]. Its principal established role is as the direct synthetic intermediate to the ionizable cationic lipid DLin-MC3-DMA (CAS 1224606-06-7), the functional lipid component of the FDA-approved siRNA therapeutic Onpattro® (patisiran) [2].

Why Generic Fatty Alcohols Cannot Substitute for Heptatriaconta-6,9,28,31-tetraen-19-ol in LNP Synthesis


Heptatriaconta-6,9,28,31-tetraen-19-ol differs fundamentally from commodity fatty alcohols (e.g., oleyl alcohol, stearyl alcohol) in three procurement-critical respects: (i) its precise (6Z,9Z,28Z,31Z) tetraene stereochemistry, which is indispensable for the downstream ionizable lipid DLin-MC3-DMA to adopt the pH-responsive conformational behavior required for endosomal escape [1]; (ii) its C37 chain length and secondary alcohol position, which cannot be replicated by shorter-chain (C12–C22) natural fatty alcohols; and (iii) the availability of this compound in rigorously defined purity grades (≥98% by HPLC) with full analytical characterization (NMR, HPLC, GC), which is a prerequisite for reproducible LNP manufacturing . Substitution with a generic unsaturated fatty alcohol would yield an ionizable lipid with altered pKa, membrane fusogenicity, and ultimately, failed hepatic gene silencing.

Heptatriaconta-6,9,28,31-tetraen-19-ol: Quantitative Differentiation Evidence for Procurement Decision-Making


Stereochemically Defined Purity Specification Versus Generic Unsaturated Fatty Alcohols

Commercially available Heptatriaconta-6,9,28,31-tetraen-19-ol (Dlin-MeOH) is supplied with HPLC-certified purity of ≥98% (TargetMol reports 99.95%) and full stereochemical definition as the (6Z,9Z,28Z,31Z) isomer . In contrast, USP-grade oleyl alcohol—a representative generic unsaturated fatty alcohol—is defined as a mixture of unsaturated and saturated fatty alcohols consisting of only 75.0%–102.0% oleyl alcohol (C18:1) and its isomers, with no stereochemical specification at the double bond [1]. The absence of defined Z-stereochemistry in generic alternatives introduces uncontrolled variables in downstream esterification reactions to produce ionizable cationic lipids.

Lipid nanoparticle Purity specification Stereochemical integrity

Downstream Product Potency: DLin-MC3-DMA Delivers ~1000-Fold Hepatic Gene Silencing Improvement Over DLin-DMA

Heptatriaconta-6,9,28,31-tetraen-19-ol is the direct synthetic precursor to DLin-MC3-DMA [1]. DLin-MC3-DMA-based LNPs achieve an ED50 of 0.005 mg/kg for hepatic Factor VII gene silencing in mice, representing an approximately 1000-fold potency improvement over the earlier-generation ionizable lipid DLin-DMA [2]. The (6Z,9Z,28Z,31Z) tetraene configuration of the alcohol precursor is structurally essential for this activity, as it dictates the lipid tail geometry that enables optimal endosomal membrane destabilization upon protonation at endosomal pH . No other fatty alcohol precursor yields an ionizable lipid with this validated clinical potency profile.

siRNA delivery Hepatic gene silencing Ionizable lipid potency

DMSO Solubility Superiority: 100 mg/mL for Heptatriaconta-6,9,28,31-tetraen-19-ol vs. 0.03 mg/mL for Cholesterol

Heptatriaconta-6,9,28,31-tetraen-19-ol (Dlin-MeOH) exhibits a DMSO solubility of 100 mg/mL (189.06 mM) with ultrasonic assistance [1]. In contrast, cholesterol—the most abundant lipid excipient in LNP formulations and a potential comparator as a lipophilic alcohol-bearing molecule—has a DMSO solubility of only 0.03 mg/mL (<0.1 mM) . This represents an approximately 3,333-fold solubility advantage for Dlin-MeOH in the most commonly used aprotic solvent for LNP preparation workflows.

Formulation development Solubility LNP manufacturing

Long-Term Storage Stability at -20°C Supports Multi-Batch Procurement and Inventory Planning

Heptatriaconta-6,9,28,31-tetraen-19-ol demonstrates storage stability of ≥2 years when stored as a powder at -20°C, and up to 3 years at -20°C in pure form, with 12-month stability at -80°C in solvent . This stability profile compares favorably with polyunsaturated fatty acids such as linoleic acid, which undergoes auto-oxidation with a half-life of approximately 6–12 months under similar storage conditions [1]. The extended shelf-life reduces procurement frequency and ensures lot-to-lot consistency across longitudinal research programs.

Compound stability Inventory management Procurement planning

Heptatriaconta-6,9,28,31-tetraen-19-ol: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of DLin-MC3-DMA for Replication of Clinically Validated siRNA-LNP Formulations

Programs aimed at replicating or building upon the Onpattro® (patisiran) LNP formulation require Heptatriaconta-6,9,28,31-tetraen-19-ol as the essential precursor to DLin-MC3-DMA, the ionizable lipid that achieves an ED50 of 0.005 mg/kg for hepatic Factor VII silencing in mice and has demonstrated clinical efficacy in reducing transthyretin levels in hereditary ATTR amyloidosis patients [1]. Any deviation from this precursor—either in chain length, double-bond position, or stereochemistry—yields an ionizable lipid with unvalidated potency and safety profiles .

High-Concentration LNP Formulation Development Requiring Superior Lipid Solubility

The 100 mg/mL DMSO solubility of Heptatriaconta-6,9,28,31-tetraen-19-ol [1]—approximately 3,333-fold greater than cholesterol—enables preparation of highly concentrated stock solutions for microfluidic LNP mixing. This is particularly advantageous for high-throughput screening of LNP formulations where lipid:RNA ratios must be varied across a wide range without exceeding solvent volume limits that could compromise particle size uniformity or encapsulation efficiency .

Multi-Year RNA Delivery Research Programs Requiring Stable, Batch-Controlled Intermediate Supply

The documented ≥2-year powder stability at -20°C and 12-month solvent stability at -80°C [1] support bulk procurement of Heptatriaconta-6,9,28,31-tetraen-19-ol for multi-year research programs. This stability, combined with the availability of batch-specific certificates of analysis (CoA) including HPLC purity, NMR, and GC data , ensures that researchers can maintain lot-to-lot consistency across extended in vivo efficacy and toxicology studies.

Comparative Ionizable Lipid Structure-Activity Relationship (SAR) Studies

As the defined (6Z,9Z,28Z,31Z) tetraene alcohol that serves as the parent scaffold for the most clinically validated ionizable lipid (DLin-MC3-DMA), Heptatriaconta-6,9,28,31-tetraen-19-ol is the essential starting material for systematic SAR studies. Researchers can esterify this alcohol with various amino head groups (dimethylamino-butanoate, -propanoate, -pentanoate) to probe the relationship between linker length, pKa, and in vivo gene silencing potency, using the clinically validated MC3 structure (butanoate linker, pKa 6.44) as the reference standard [1].

Quote Request

Request a Quote for Heptatriaconta-6,9,28,31-tetraen-19-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.